

Application Notes and Protocols for the Analytical Detection of Clavamycin C

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Compound of Interest

Compound Name: *Clavamycin C*

Cat. No.: *B15582683*

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Introduction

Clavamycin C, a member of the clavam family of β -lactam antibiotics, presents a unique analytical challenge due to its structural characteristics and potential for instability. These application notes provide detailed protocols and comparative data for the detection and quantification of **Clavamycin C** in various matrices, primarily adapting established methods for the structurally related and more extensively studied compound, clavulanic acid. The methodologies described herein are intended to serve as a foundational resource for researchers engaged in the discovery, development, and quality control of **Clavamycin C** and related compounds.

Analytical Methods Overview

The primary analytical techniques for the quantification of clavam compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for complex biological matrices.

Quantitative Data Summary

The following tables summarize quantitative data from studies on clavulanic acid, which can be considered indicative for the analysis of **Clavamycin C**. Method optimization and validation are crucial when adapting these methods for **Clavamycin C**.

Table 1: LC-MS/MS Method Performance for Clavulanic Acid Analysis

Parameter	Plasma	Meat/Tissue	Reference
Limit of Detection (LOD)	3.09 µg/L	2.57 - 15 µg/kg	[1][2]
Limit of Quantification (LOQ)	10.21 µg/L	8.47 - 50 µg/kg	[1][2]
Recovery	> 105.7%	> 80 - 95.6%	[1][2]
Precision (CV%)	2.8 - 10.9%	6.5 - 8.5%	[1][2]
Correlation Coefficient (r ²)	≥ 0.9991	≥ 0.9918	[1]

Table 2: HPLC-UV Method Performance for Clavulanic Acid Analysis

Parameter	Fermentation Broth	Plasma	Reference
Limit of Detection (LOD)	-	< 0.008 mg/L	[3]
Limit of Quantification (LOQ)	-	100 ng/mL	
Recovery	High (not specified)	97.63% (absolute)	
Precision (CV%)	-	1.74 - 3.93%	
Correlation Coefficient (r ²)	-	-	

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from methods developed for clavulanic acid and is suitable for the analysis of **Clavamycin C** in less complex matrices such as fermentation broth or purified samples.^[4] Derivatization with imidazole is often employed to enhance UV detection.

1. Sample Preparation (Derivatization)

- To 1 mL of sample, add 0.5 mL of imidazole solution (1 M in a suitable buffer, pH 6.8).
- Incubate the mixture at 30°C for 15 minutes.
- Stop the reaction by adding 0.2 mL of 1 M phosphoric acid.
- Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

- Column: Reverse-phase C18, Hypersil ODS2 (5µm, 4.6mm x 200mm)^[4]
- Mobile Phase: 0.1 M KH₂PO₄ - Methanol (94:6, v/v)^[4]
- Flow Rate: 1.0 mL/min^[4]
- Detection Wavelength: 311 nm^[4]
- Injection Volume: 20 µL

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a highly sensitive and selective method for the quantification of **Clavamycin C** in complex biological matrices like plasma and tissue. It is based on established methods for clavulanic acid.^{[1][2]}

1. Sample Preparation (Plasma)

- To 100 μ L of plasma in a microcentrifuge tube, add 200 μ L of acetonitrile to precipitate proteins.[\[1\]](#)
- Add an appropriate internal standard (e.g., Tazobactam).[\[1\]](#)
- Vortex for 1 minute.
- Centrifuge at 14,000 RCF for 10 minutes at 4°C.[\[1\]](#)
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject into the LC-MS/MS system.

2. Sample Preparation (Tissue)

- Homogenize approximately 1 g of tissue with 2 mL of acetonitrile.[\[1\]](#)
- Add an internal standard.
- Vortex for 5 minutes.
- Centrifuge at 14,000 RCF for 10 minutes at 4°C.[\[1\]](#)
- The supernatant can be further purified by ultrafiltration.[\[1\]](#)
- Transfer the filtrate to a vial for injection.[\[1\]](#)

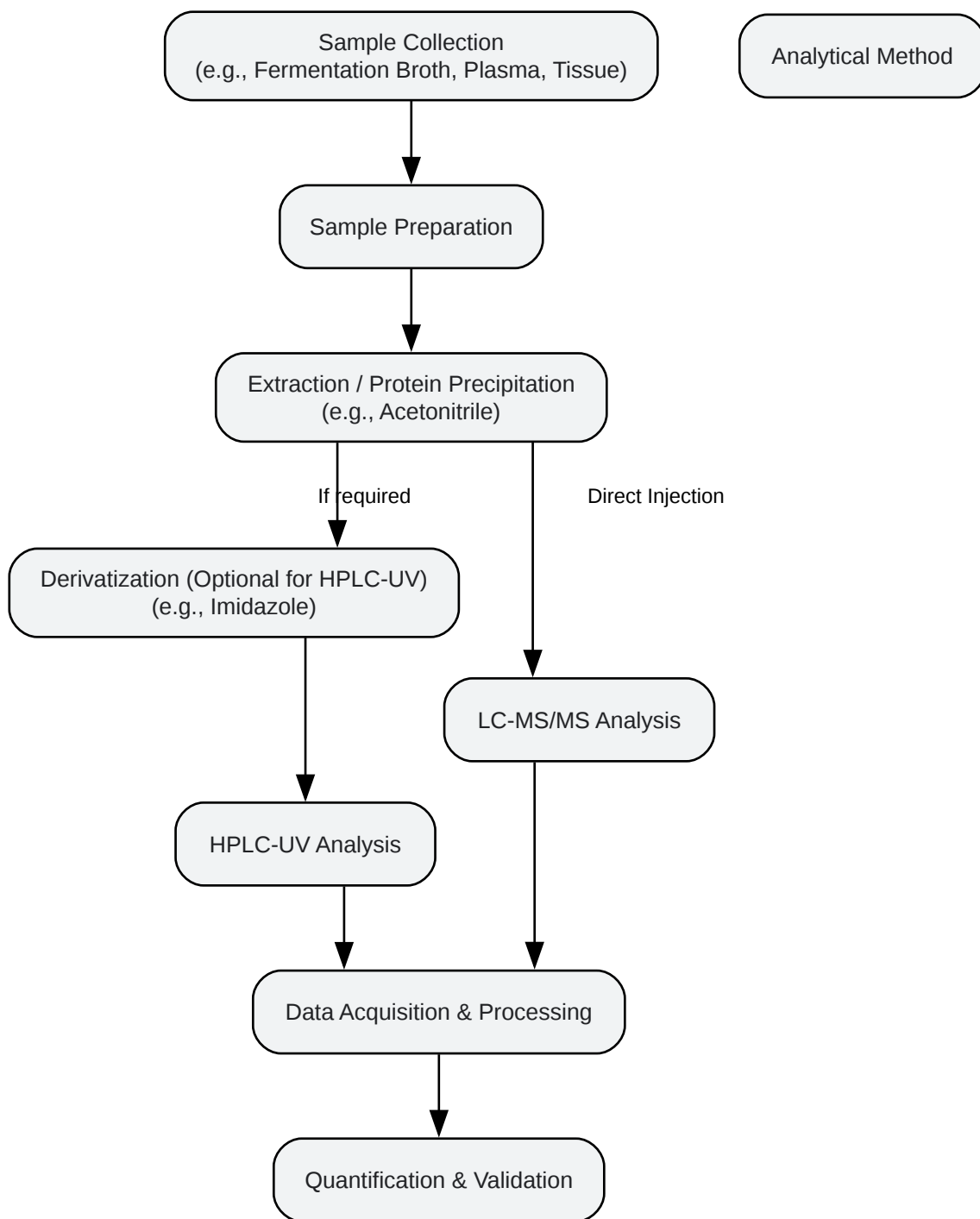
3. LC-MS/MS Conditions

- LC System: UPLC or equivalent
- Column: Polymeric reversed-phase (e.g., PLRP-S) or C18 column.[\[1\]](#)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile

- Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10 μ L
- Mass Spectrometer: Triple quadrupole
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for clavulanic acid.
[\[1\]](#)
- MRM Transitions: These must be optimized for **Clavamycin C**. For clavulanic acid, the precursor ion is m/z 198.04, with product ions at m/z 136.04 and 108.04.[\[1\]](#)

Visualizations

Experimental Workflow for Clavamycin C Detection



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